5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol
Description
Properties
IUPAC Name |
5-bromo-2-methyl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O/c1-2-11-4(6(8,9)10)3(7)5(13)12-2/h1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPVWODKHJZUGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol typically involves the reaction of 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol with bromine. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst to facilitate the bromination process. Industrial production methods may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Scientific Research Applications
5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential antiviral, antibacterial, and antifungal activities.
Biological Studies: The compound is studied for its effects on different biological pathways and its potential as a therapeutic agent.
Agricultural Chemistry: It is used in the development of agrochemicals, such as fungicides and herbicides, due to its ability to inhibit the growth of certain plant pathogens.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol involves its interaction with specific molecular targets in biological systems. It can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in pathogens. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively and reach its targets .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with four structural analogs, highlighting substituent differences and molecular properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol | 1240602-39-4 | C₆H₄BrF₃N₂O | 257.01 | 2-CH₃, 5-Br, 6-CF₃, 4-OH |
| 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol | 942060-14-2 | C₅H₂BrF₃N₂O | 242.98 | 5-Br, 6-CF₃, 4-OH |
| 5-Bromo-6-methylpyrimidin-4-ol | 3438-52-6 | C₅H₅BrN₂O | 189.01 | 5-Br, 6-CH₃, 4-OH |
| 5-Bromo-2-methylpyrimidin-4-ol | 67383-35-1 | C₅H₅BrN₂O | 189.01 | 2-CH₃, 5-Br, 4-OH |
| 2-Chloro-6-(trifluoromethyl)pyrimidin-4-ol | 1240599-08-9 | C₅H₂ClF₃N₂O | 198.53 | 2-Cl, 6-CF₃, 4-OH |
Key Observations :
- Trifluoromethyl Group (CF₃) : The presence of CF₃ at position 6 (target compound and analog 942060-14-2) increases molecular weight and introduces strong electron-withdrawing effects, enhancing stability and acidity of the hydroxyl group .
- Methyl Group (CH₃) : The 2-CH₃ substituent in the target compound adds steric bulk and lipophilicity compared to analogs lacking this group (e.g., 942060-14-2) .
- Bromine vs. Chlorine : Bromine’s larger atomic radius (compared to chlorine in analog 1240599-08-9) may influence halogen bonding and biological activity .
Biological Activity
5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol is a pyrimidine derivative known for its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrFNO
- Molecular Weight : 257.01 g/mol
- Structure : The compound features a pyrimidine ring substituted with a bromine atom, a trifluoromethyl group, and a hydroxyl group, enhancing its chemical properties and biological potential .
Synthesis
The synthesis of this compound typically involves multi-step reactions, including substitution reactions where the bromine atom can be replaced by various nucleophiles. The trifluoromethyl group contributes to the compound's lipophilicity and stability, making it suitable for drug development .
Antiviral and Anticancer Properties
Research indicates that this compound exhibits significant antiviral and anticancer properties. It acts as an intermediate in synthesizing various biologically active compounds. The compound has been shown to inhibit cell proliferation in cancer cell lines with an IC value of 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells .
The mechanism of action involves the compound's interaction with specific molecular targets within biological systems. It can inhibit enzyme activity or disrupt essential biological processes in pathogens. The trifluoromethyl group enhances its ability to penetrate cell membranes effectively .
Case Studies and Research Findings
- Anticancer Studies :
- Pharmacokinetics :
- Toxicity Assessment :
Comparative Analysis
The following table compares this compound with similar compounds regarding their structural features and biological activities:
| Compound Name | CAS Number | Similarity | Notable Activity |
|---|---|---|---|
| 5-Bromo-2-methylpyrimidin-4-ol | 3438-52-6 | 0.81 | Reduced activity due to lack of trifluoromethyl group |
| 5-Bromo-6-(trifluoromethyl)-4-pyrimidinol | 1240602-39-4 | 0.94 | Similar activity profile |
| 5-Bromo-4-methoxy-6-(trifluoromethyl)pyrimidine | 447402-02-0 | 0.91 | Enhanced activity due to methoxy substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
